6,6'-Dimethoxy-2,2,2',2'-tetramethyltubocuraran-2,2'-diium-7',12'-diol
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Overview
Description
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is a complex organic compound with the molecular formula C38H44N2O6. It is known for its significant biological activity, particularly in the field of neuromuscular blocking agents. This compound is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in surgical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methylation: Introduction of methoxy groups (-OCH3) to the precursor molecules.
Cyclization: Formation of the core tubocuraran structure through cyclization reactions.
Quaternization: Introduction of quaternary ammonium groups to enhance the compound’s activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on neuromuscular junctions and potential therapeutic uses.
Medicine: Explored as a muscle relaxant and potential treatment for neuromuscular disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by blocking the action of the neurotransmitter acetylcholine at neuromuscular junctions. This prevents the transmission of nerve impulses to muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors, which are critical for muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Tubocurarine: The parent compound, known for its use as a muscle relaxant.
Atracurium: Another neuromuscular blocking agent with a similar mechanism of action.
Vecuronium: A synthetic derivative with enhanced potency and shorter duration of action.
Uniqueness
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is unique due to its specific structural modifications, which enhance its biological activity and selectivity for nicotinic acetylcholine receptors. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
6880-94-0 |
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Molecular Formula |
C38H44N2O6+2 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30+/m0/s1 |
InChI Key |
PXXYOLIWFSWZNP-XZWHSSHBSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Synonyms |
7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |
Origin of Product |
United States |
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